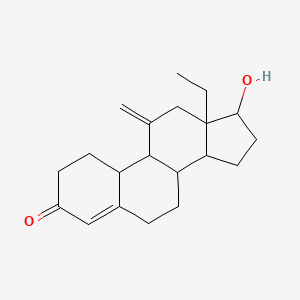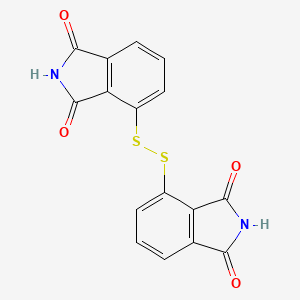
Dithio-bis-phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithio-bis-phthalimide is a compound that features a disulfide bond flanked by two phthalimide groups. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides. The compound is known for its stability and ease of preparation, making it a valuable tool in various chemical applications.
Vorbereitungsmethoden
Dithio-bis-phthalimide can be synthesized in high yields through a straightforward process. One common method involves the reaction of phthalimide with sulfur to form the disulfide bond. This reaction typically requires a base such as potassium hydroxide and is carried out under mild conditions. The resulting product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Dithio-bis-phthalimide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phthalimide groups can be substituted with various nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dithio-bis-phthalimide has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of redox biology due to its ability to form and break disulfide bonds.
Wirkmechanismus
The mechanism of action of dithio-bis-phthalimide involves the formation and cleavage of disulfide bonds. This process is crucial in various biochemical pathways, including protein folding and redox signaling. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function .
Vergleich Mit ähnlichen Verbindungen
Dithio-bis-phthalimide can be compared to other disulfide-containing compounds such as:
N-(Morpholine-4-dithio)phthalimide: This compound also features a disulfide bond but has different leaving groups, making it useful for different types of transformations.
The uniqueness of this compound lies in its ability to form stable disulfide bonds while being easily modifiable under various reaction conditions.
Eigenschaften
Molekularformel |
C16H8N2O4S2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22) |
InChI-Schlüssel |
BMIRYILFHKZQCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
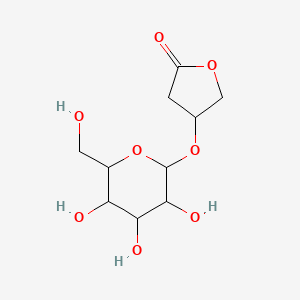
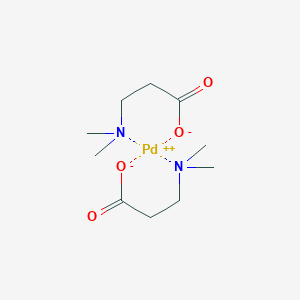
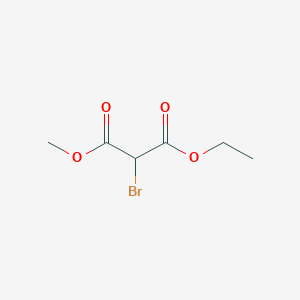
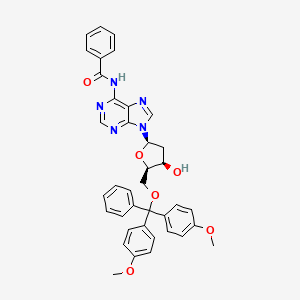

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

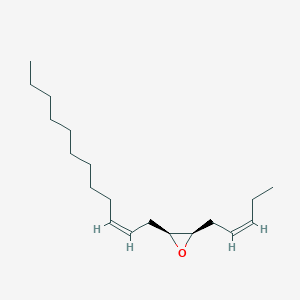
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)

